

Application Notes and Protocols: Strontium Lactate for Enhanced Dental Pulp Regeneration

Author: BenchChem Technical Support Team. **Date:** December 2025

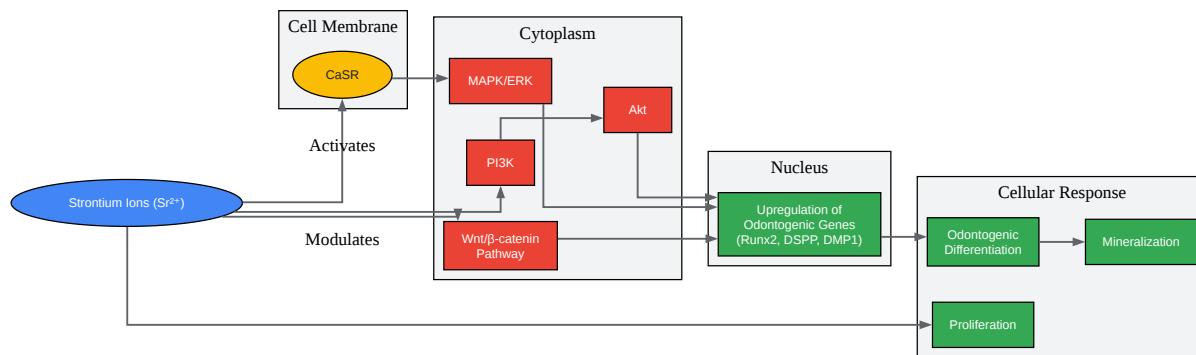
Compound of Interest

Compound Name: *Strontium lactate*

Cat. No.: *B1616434*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Introduction: Strontium, a trace element found in bone and teeth, has garnered significant interest in regenerative dentistry for its ability to promote dental pulp regeneration.^[1] Strontium ions (Sr^{2+}), the bioactive component, have been shown to stimulate the proliferation and differentiation of human dental pulp stem cells (hDPSCs), leading to the formation of reparative dentin.^[2] This document provides detailed application notes and protocols for utilizing **strontium lactate** to enhance dental pulp regeneration, based on current scientific findings. **Strontium lactate**, as a source of bioavailable strontium ions, is a promising agent for vital pulp therapies.

Mechanism of Action

Strontium ions influence a cascade of cellular signaling pathways that govern cell fate, leading to enhanced odontogenic differentiation of dental pulp stem cells. The primary mechanisms involve the activation of the Wnt/ β -catenin, MAPK/ERK, and PI3K/Akt signaling pathways, often initiated through the Calcium-Sensing Receptor (CaSR).^{[2][3]}

Signaling Pathways in Strontium-Mediated Dental Pulp Regeneration

The following diagrams illustrate the key signaling pathways activated by strontium ions in dental pulp stem cells.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways activated by strontium ions in dental pulp stem cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of strontium on dental pulp stem cells (DPSCs) as reported in various studies.

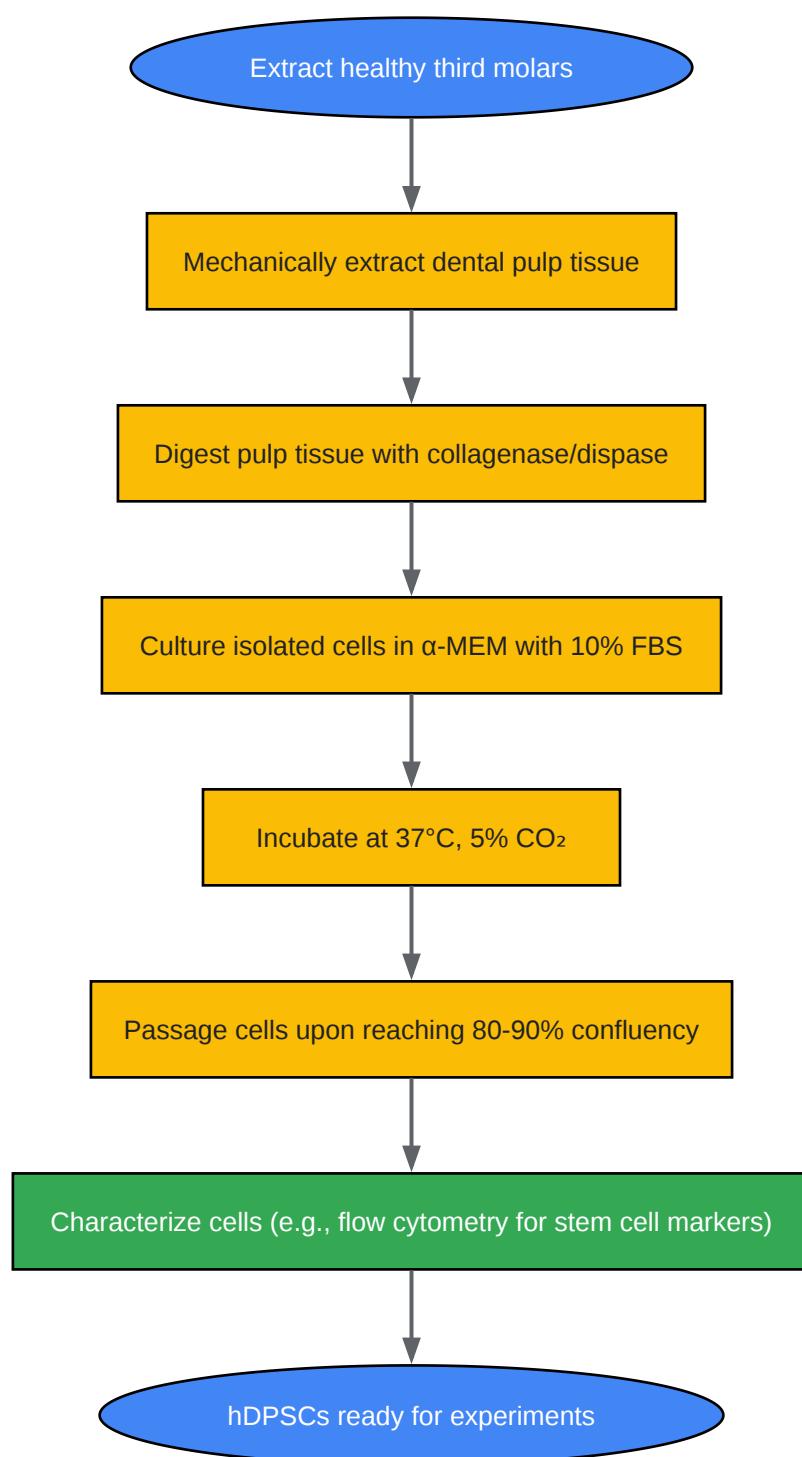
Table 1: Effect of Strontium on DPSC Proliferation and Viability

Strontium Compound	Concentration	Cell Type	Assay	Outcome	Reference
Strontium Chloride	0.1 - 2.5 mM	hDPSCs	Proliferation Assay	Induces proliferation	[2]
Strontium Chloride	0.01 mM	hPDLSCs	CCK-8 Assay	Significantly enhanced proliferation at day 5	[4][5]
Strontium Chloride	25 - 500 µg/ml	PDLSCs	[³ H]-thymidine incorporation	Increased proliferation after 24h	[6]

Table 2: Effect of Strontium on DPSC Odontogenic Differentiation

Strontium Compound	Concentration	Cell Type	Assay	Outcome	Reference
Strontium Chloride	0.1 - 2.5 mM	hDPSCs	ALP Activity Assay	Induces ALP activity	[2]
Strontium Chloride	0.01 mM	hPDLSCs	ALP Activity Assay	Markedly increased ALP activity at 7 days	[4]
Calcium Strontium Silicate	N/A	HDPSCs	ALP Activity Assay	Significantly higher ALP activity after 14 days	[1][7]
Strontium Chloride	1 and 2.5 mM	hDPSCs	Collagen Formation Assay	Stimulated collagen formation	[2]
Strontium Chloride	1 and 2.5 mM	hDPSCs	Alizarin Red S Staining	Stimulated mineralization	[2]
Strontium Chloride	0.01 mM	hPDLSCs	Alizarin Red S Staining	Significantly enhanced mineralized nodule formation at 21 days	[4][5]
Calcium Strontium Silicate	N/A	HDPSCs	Alizarin Red S Staining	Higher mineralization after 14 and 21 days	[1][7]

Table 3: Effect of Strontium on Odontogenic Gene Expression


Strontium Compound	Concentration	Cell Type	Genes Upregulated	Reference
Strontium Chloride	Not specified	hDPSCs	Runx2, DSPP, DMP1	[3]
Strontium Chloride	Not specified	hDPSCs	DSPP, DMP-1	[2]
Strontium Chloride	0.01 mM	hPDLSCs	COL-1, ALP, RUNX2	[4][5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of **strontium lactate** in promoting dental pulp regeneration.

Protocol 1: In Vitro Culture of Human Dental Pulp Stem Cells (hDPSCs)

This protocol outlines the standard procedure for isolating and culturing hDPSCs.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and culture of hDPSCs.

Methodology:

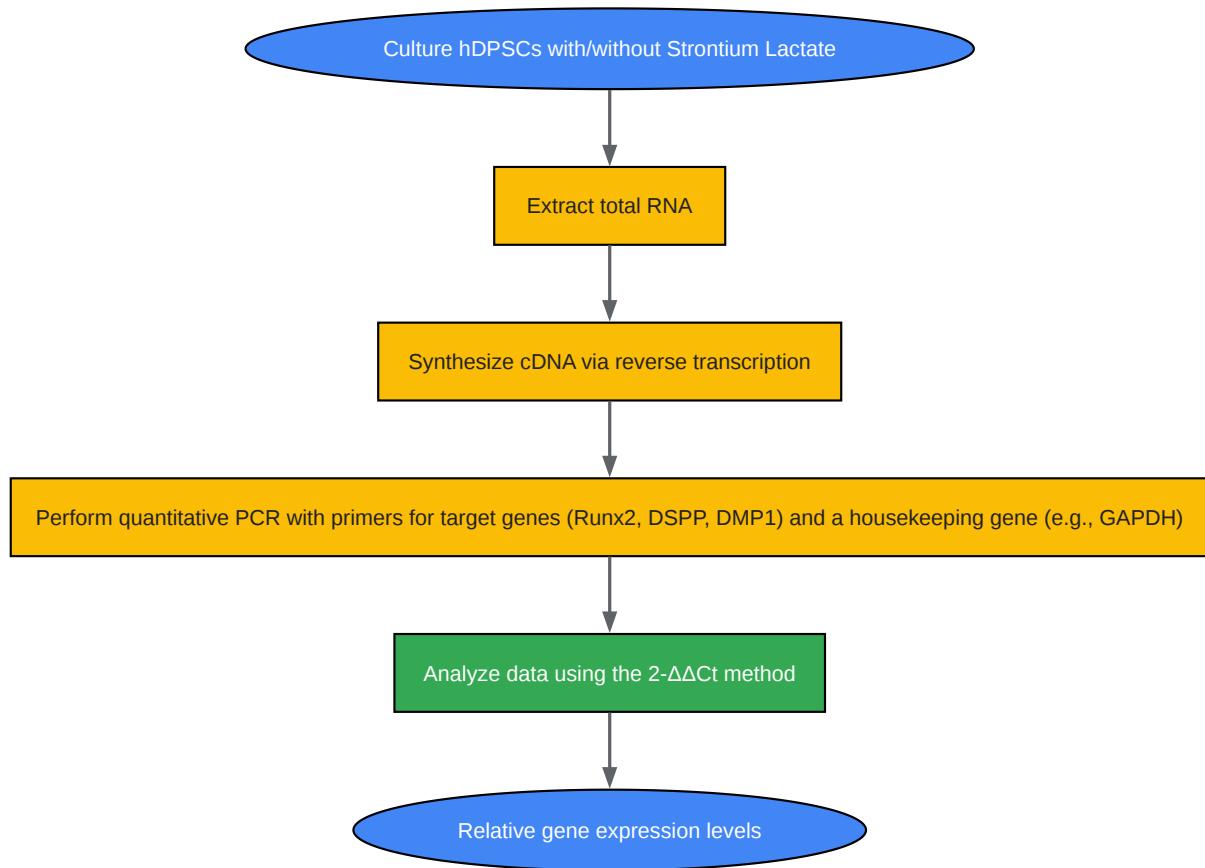
- **Tooth Collection:** Obtain healthy, caries-free human third molars with patient consent and ethical approval.
- **Pulp Extraction:** Fracture the tooth to expose the pulp chamber and gently remove the pulp tissue.
- **Enzymatic Digestion:** Mince the pulp tissue and digest it in a solution of collagenase type I and dispase at 37°C for 1 hour.
- **Cell Culture:** Plate the resulting cell suspension in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Incubation:** Maintain the culture in a humidified incubator at 37°C with 5% CO₂.
- **Cell Passaging:** When cells reach 80-90% confluence, detach them using trypsin-EDTA and subculture at a 1:3 ratio.
- **Characterization:** Confirm the mesenchymal stem cell phenotype using flow cytometry for markers such as CD29, CD44, CD90, and CD105.

Protocol 2: Assessment of Odontogenic Differentiation

This protocol describes how to induce and assess the odontogenic differentiation of hDPSCs in the presence of **strontium lactate**.

A. Alkaline Phosphatase (ALP) Activity Assay

- **Cell Seeding:** Seed hDPSCs in 24-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.
- **Induction of Differentiation:** Replace the culture medium with an osteogenic induction medium (α-MEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid) containing various concentrations of **strontium lactate** (e.g., 0.01 mM, 0.1 mM, 1 mM, 2.5 mM).
- **Culture Period:** Culture the cells for 7 and 14 days, changing the medium every 3 days.


- ALP Staining: After the culture period, fix the cells with 4% paraformaldehyde and stain for ALP activity using a commercially available kit.
- Quantitative Analysis: For quantitative assessment, lyse the cells and measure the ALP activity in the lysate using a p-nitrophenyl phosphate (pNPP) substrate. Normalize the ALP activity to the total protein content.

B. Alizarin Red S (ARS) Staining for Mineralization

- Cell Seeding and Differentiation: Follow steps 1-3 as described for the ALP activity assay, but extend the culture period to 14 and 21 days.
- Staining: After the culture period, fix the cells and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.
- Visualization: Wash the wells with deionized water and visualize the calcium deposits under a microscope.
- Quantitative Analysis: To quantify the mineralization, destain the wells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is for analyzing the expression of key odontogenic marker genes.

[Click to download full resolution via product page](#)

Caption: Workflow for qRT-PCR analysis of odontogenic gene expression.

Methodology:

- Cell Culture: Culture hDPSCs in the presence or absence of **strontium lactate** for a specified period (e.g., 7 or 14 days).
- RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

- Quantitative PCR: Perform real-time quantitative PCR (qPCR) using SYBR Green master mix and specific primers for odontogenic marker genes (e.g., RUNX2, DSPP, DMP1) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: Calculate the relative gene expression using the $2^{-\Delta\Delta Ct}$ method.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, reagents, and equipment. All work with human cells should be conducted under appropriate ethical guidelines and approvals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Strontium (Sr) elicits odontogenic differentiation of human dental pulp stem cells (hDPSCs): A therapeutic role for Sr in dentine repair? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing strontium in regenerative dentistry: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 0.01 mM strontium on human periodontal ligament stem cell osteogenic differentiation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of strontium chloride on human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Strontium Lactate for Enhanced Dental Pulp Regeneration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1616434#using-strontium-lactate-to-enhance-dental-pulp-regeneration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com